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molecular formula C13H15ClN2O4 B8710810 8-(2-Chloro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 873537-28-1

8-(2-Chloro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8710810
M. Wt: 298.72 g/mol
InChI Key: COBCSBYXXLDRFS-UHFFFAOYSA-N
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Patent
US08901315B2

Procedure details

The title compound 3.05 g (quantitative) was obtained in a manner similar to the Manufacturing Example 25 by use of 3,4-dichloronitrobenzene and 1,4-dioxa-8-azaspiro[4.5]decane, instead of 3,4-difluoronitrobenzene and N-methylpiperazine, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1Cl.[O:12]1[C:16]2([CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[O:15][CH2:14][CH2:13]1.FC1C=C([N+]([O-])=O)C=CC=1F.CN1CCNCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:19]1[CH2:20][CH2:21][C:16]2([O:15][CH2:14][CH2:13][O:12]2)[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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